molecular formula C15H15N5O2 B10842603 3-(6-morpholino-9H-purin-2-yl)phenol

3-(6-morpholino-9H-purin-2-yl)phenol

Cat. No.: B10842603
M. Wt: 297.31 g/mol
InChI Key: FUDQNOGEMXSUSQ-UHFFFAOYSA-N
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Description

3-(6-Morpholino-9H-purin-2-yl)phenol is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a morpholine ring attached to the purine nucleus, which is further substituted with a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-morpholino-9H-purin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Nucleus: The purine nucleus is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine nucleus is replaced by the morpholine moiety.

    Attachment of the Phenol Group: The phenol group is introduced through electrophilic aromatic substitution reactions, where the purine nucleus is treated with phenol under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-Morpholino-9H-purin-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The purine nucleus can be reduced under specific conditions to yield dihydropurine derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and morpholine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and various acids or bases depending on the desired substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine and phenol derivatives.

Scientific Research Applications

3-(6-Morpholino-9H-purin-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-morpholino-9H-purin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Morpholino-9H-purin-2-yl)phenol is unique due to the presence of both the morpholine ring and the phenol group, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

3-(6-morpholin-4-yl-7H-purin-2-yl)phenol

InChI

InChI=1S/C15H15N5O2/c21-11-3-1-2-10(8-11)13-18-14-12(16-9-17-14)15(19-13)20-4-6-22-7-5-20/h1-3,8-9,21H,4-7H2,(H,16,17,18,19)

InChI Key

FUDQNOGEMXSUSQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2NC=N3)C4=CC(=CC=C4)O

Origin of Product

United States

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